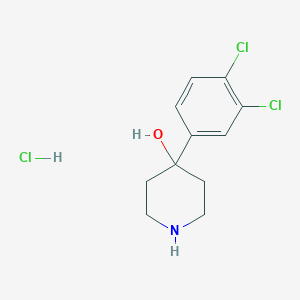

4-(3,4-Dichlorophenyl)-4-piperidinol HCl

Description

Significance of Piperidinol Scaffolds in Chemical and Biological Research

The piperidine (B6355638) ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in pharmaceuticals, found in numerous approved drugs. googleapis.comgoogle.com The addition of a hydroxyl group to this ring creates a piperidinol scaffold, a structural motif prized for its ability to form key interactions with biological targets. Specifically, the 4-aryl-4-piperidinol framework, where an aryl group and a hydroxyl group are attached to the same carbon of the piperidine ring, has been the subject of significant investigation.

This scaffold serves as a versatile intermediate and a core component in the synthesis of biologically active compounds. dtic.mil Research has shown that compounds featuring the 4-aryl-4-piperidinol structure can act as potent dual blockers of neuronal sodium (Na+) and T-type calcium (Ca2+) channels. nih.gov This activity has translated into significant anticonvulsant effects in preclinical models, highlighting the therapeutic potential of this scaffold in treating neurological conditions such as epilepsy and ischemic diseases. nih.gov The rigid structure of the 4-aryl-4-piperidinol core provides a defined three-dimensional orientation for its substituents, making it an excellent platform for designing ligands with high specificity for their intended receptors.

Overview of Dichlorophenyl Moieties in Organic Synthesis and Medicinal Chemistry

The incorporation of chlorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. echemi.com The dichlorophenyl group, in particular, is a critical feature in many biologically active molecules. The position of the chlorine atoms on the phenyl ring can significantly influence a compound's electronic and lipophilic character, thereby affecting its binding affinity, metabolic stability, and bioavailability.

For instance, the 2,4-dichlorophenyl moiety has been identified as a crucial pharmacophoric feature for positive allosteric modulators of GABAA receptors, which are important targets for treating epilepsy and anxiety. Similarly, the dichlorophenyl group is a key component in the design of selective ligands for dopamine (B1211576) receptors, which are implicated in neuropsychiatric disorders. The presence of two chlorine atoms can enhance hydrophobic interactions within a receptor's binding pocket and can alter the acidity of nearby protons, leading to stronger and more selective binding. This makes the 3,4-dichlorophenyl group a compelling substituent for investigation in novel psychoactive and neuroprotective agents.

Historical Context of Piperidine-Based Compounds in Receptor Ligand Design

The history of piperidine-based compounds in pharmacology dates back to the isolation of naturally occurring alkaloids. This simple heterocyclic ring quickly proved to be a "privileged scaffold," a molecular framework that can provide high-affinity ligands for more than one type of receptor. google.com Over decades of research, synthetic piperidine derivatives have been developed to target a vast range of biological systems.

In the mid-20th century, research into piperidine derivatives led to the development of potent opioid analgesics. Subsequent work expanded their application to many other areas of central nervous system (CNS) pharmacology. Today, piperidine-containing compounds are established as ligands for dopamine receptors (D2, D3, D4), serotonin (B10506) receptors (5-HT1A, 5-HT2A), and histamine (B1213489) receptors (H3). google.com More recently, the piperidine ring has been identified as a critical structural element for achieving high affinity at sigma-1 (σ1) receptors, which are involved in pain modulation and neuroprotection. The ability of the piperidine nitrogen to exist in a protonated state at physiological pH allows it to form crucial salt-bridge interactions with acidic residues like aspartate or glutamate (B1630785) in receptor binding sites, anchoring the ligand and contributing to its biological activity.

Research Gaps and Future Directions for 4-(3,4-Dichlorophenyl)-4-piperidinol (B1627589) HCl Investigations

A thorough review of the scientific literature reveals a notable gap in research specifically concerning 4-(3,4-Dichlorophenyl)-4-piperidinol HCl. While its structural components are well-studied, the synthesis, characterization, and biological evaluation of this specific combination appear to be largely unexplored in published academic work. This lack of data presents a clear opportunity for future investigation.

The logical direction for future research would be to synthesize this compound and screen it against biological targets where its constituent pharmacophores are known to be active. General synthetic routes for 4-aryl-4-piperidinols often begin with a suitable 4-piperidone (B1582916), which can be reacted with an organometallic aryl reagent (e.g., a Grignard or organolithium reagent derived from 1,2-dichlorobenzene) to install the dichlorophenyl group and form the tertiary alcohol.

Based on the known pharmacology of its analogs, several hypotheses for its potential activity can be proposed:

Ion Channel Modulation: Given that other 4-aryl-4-piperidinols exhibit potent blocking activity on neuronal Na+ and Ca2+ channels, it would be valuable to investigate this compound for anticonvulsant and neuroprotective properties. nih.gov

GABA Receptor Activity: The 3,4-dichlorophenyl moiety is structurally similar to the 2,4-dichlorophenyl group found in potent GABAA receptor modulators. Therefore, screening for activity at GABAA receptor subtypes is a logical step.

Dopamine and Sigma Receptor Affinity: The 4-arylpiperidine core is a classic scaffold for dopamine and sigma receptor ligands. Investigating the binding affinity of this compound at these receptors could reveal novel CNS-active agents.

In essence, this compound stands as an uncharacterized molecule built from well-validated pharmacological components. Its synthesis and subsequent biological screening are necessary next steps to determine if it holds therapeutic potential in line with its structural promise.

Data Tables

Table 1: Calculated Physicochemical Properties for 4-(3,4-Dichlorophenyl)-4-piperidinol Note: Experimental data for this specific compound is not readily available in peer-reviewed literature. The following properties have been computationally generated.

| Property | Value |

| Molecular Formula | C₁₁H₁₃Cl₂NO |

| Molecular Weight | 246.13 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 245.037417 g/mol |

| Topological Polar Surface Area | 32.3 Ų |

| Heavy Atom Count | 15 |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H14Cl3NO |

|---|---|

Molecular Weight |

282.6 g/mol |

IUPAC Name |

4-(3,4-dichlorophenyl)piperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C11H13Cl2NO.ClH/c12-9-2-1-8(7-10(9)13)11(15)3-5-14-6-4-11;/h1-2,7,14-15H,3-6H2;1H |

InChI Key |

HIZHZHUHTRZEDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C2=CC(=C(C=C2)Cl)Cl)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 3,4 Dichlorophenyl 4 Piperidinol Hcl and Its Derivatives

Established Synthetic Pathways to 4-(3,4-Dichlorophenyl)-4-piperidinol (B1627589) HCl

Established synthetic routes to 4-(3,4-dichlorophenyl)-4-piperidinol HCl predominantly involve the initial synthesis of a piperidone precursor followed by reduction, or direct strategies that build the final structure without a piperidone intermediate.

Reduction of 4-(3,4-Dichlorophenyl)-4-piperidone

A common and reliable method for the preparation of 4-(3,4-dichlorophenyl)-4-piperidinol involves the reduction of the corresponding ketone, 4-(3,4-dichlorophenyl)-4-piperidone. This precursor can be synthesized through various methods, including the acylation of a protected piperidine (B6355638) derivative followed by deprotection and cyclization. Once the piperidone is obtained, the carbonyl group is reduced to a hydroxyl group.

The reduction of the ketone functionality in 4-(3,4-dichlorophenyl)-4-piperidone to the desired alcohol can be achieved using several reducing agents. The choice of reagent can influence the reaction conditions and, in some cases, the stereochemical outcome.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. It is often preferred for its ease of handling and compatibility with protic solvents like methanol (B129727) or ethanol (B145695). The reaction is typically carried out at room temperature or with gentle cooling.

Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent than sodium borohydride, LiAlH₄ can also effectively reduce the piperidone to the corresponding piperidinol. organic-chemistry.org Due to its high reactivity with protic solvents, LiAlH₄ reductions are typically performed in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). organic-chemistry.org

A comparative overview of these reducing agents for the conversion of a generic 4-aryl-4-piperidone is presented below:

| Reducing Agent | Solvent | Typical Temperature (°C) | Relative Reactivity | Work-up |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | Moderate | Aqueous acid |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 to 35 | High | Sequential addition of water and base |

This table presents typical conditions for the reduction of ketones and is based on general chemical principles.

The reduction of asymmetrically substituted cyclic ketones can lead to the formation of stereoisomers. In the case of N-substituted 4-(3,4-dichlorophenyl)-4-piperidones, the approach of the hydride reagent to the carbonyl carbon can be influenced by the steric bulk of the substituent on the nitrogen atom and the aryl group. This can result in the preferential formation of one diastereomer over the other (axial vs. equatorial alcohol).

The control of reaction temperature is crucial. Lower temperatures generally favor higher stereoselectivity. The choice of reducing agent also plays a role; bulkier reducing agents may exhibit higher degrees of stereoselectivity. For instance, substituted borohydrides are sometimes employed to enhance the stereochemical control of the reduction.

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 4-(3,4-dichlorophenyl)-4-piperidinol structure without the isolation of a piperidone intermediate. These routes can be more atom-economical and may involve fewer synthetic steps.

One direct approach involves the reaction of a suitable piperidine derivative with a 3,4-dichlorophenyl precursor. For instance, a Grignard reagent prepared from a 3,4-dihalobenzene can be reacted with a protected 4-piperidone (B1582916), such as 1-benzyl-4-piperidone. The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the piperidone. Subsequent acidic work-up removes the protecting group and protonates the resulting alkoxide to yield the tertiary alcohol.

A representative reaction scheme is the addition of 3,4-dichlorophenylmagnesium bromide to 1-benzyl-4-piperidone, followed by debenzylation. The debenzylation can be achieved through catalytic hydrogenation.

A plausible reaction sequence is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1-Bromo-3,4-dichlorobenzene, Magnesium | Diethyl ether or THF, anhydrous | 3,4-Dichlorophenylmagnesium bromide |

| 2 | 3,4-Dichlorophenylmagnesium bromide, 1-Benzyl-4-piperidone | Diethyl ether or THF, then H₃O⁺ work-up | 1-Benzyl-4-(3,4-dichlorophenyl)-4-piperidinol |

| 3 | 1-Benzyl-4-(3,4-dichlorophenyl)-4-piperidinol | H₂, Pd/C, Ethanol | 4-(3,4-Dichlorophenyl)-4-piperidinol |

| 4 | 4-(3,4-Dichlorophenyl)-4-piperidinol | HCl in Ethanol or Ether | This compound |

This table outlines a hypothetical synthetic pathway based on established Grignard and deprotection reactions for similar compounds.

Reductive amination offers another direct route to piperidine derivatives. While typically used to form C-N bonds, modifications of this strategy could potentially be adapted for the synthesis of the target compound. For example, a precursor containing the 3,4-dichlorophenyl group and a suitable aldehyde or ketone could be reacted with an amino-alcohol in the presence of a reducing agent. However, the construction of the specific 4-aryl-4-hydroxypiperidine scaffold through a one-pot reductive amination process is complex and less commonly reported than the other methods described.

Synthesis of Key Precursors and Intermediates

The efficient synthesis of the target compound relies heavily on the availability and purity of its foundational building blocks. The primary precursors are a functionalized piperidine, specifically 4-piperidone or its derivatives, and a dichlorophenyl-containing reagent.

4-Piperidone hydrochloride serves as a fundamental building block for the synthesis of numerous piperidine-containing compounds. rsc.orgorganic-chemistry.org Its preparation can be achieved through various synthetic strategies. One common approach involves the Dieckmann condensation of a piperidine intermediate, which is then subjected to a decarboxylation reaction using concentrated hydrochloric acid to yield 1-benzyl-4-piperidone hydrochloride. google.com This intermediate can be further processed to give 4-piperidone hydrochloride. google.com

Alternative methods for synthesizing 4-piperidone derivatives include the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones using zinc and acetic acid, which provides a mild and inexpensive route to various 4-piperidones. organic-chemistry.org Additionally, acid-catalyzed condensation reactions of 4-piperidone hydrate (B1144303) hydrochloride with appropriate aldehydes are employed to create 3,5-bis(ylidene)-4-piperidones, which can be further modified. rsc.org The synthesis of N-aryl-substituted 4-piperidones can be accomplished through a transition-metal-free method involving the amination of 2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles derived from piperidone. dntb.gov.ua

A process for preparing 4-piperidone HCl hydrate involves the etherification of N-Carbethoxy-4-piperidone, followed by hydrolysis and reaction with hydrochloric acid. google.com The table below summarizes various synthetic methods for 4-piperidone and its derivatives.

Table 1: Synthetic Approaches to 4-Piperidone and its Derivatives

| Starting Material | Key Reagents/Reaction Type | Product |

|---|---|---|

| Piperidine Intermediate | Dieckmann Condensation, Decarboxylation | 1-Benzyl-4-piperidone hydrochloride google.com |

| N-Acyl-2,3-dihydro-4-pyridones | Zinc, Acetic Acid (Conjugate Reduction) | 4-Piperidones organic-chemistry.org |

| 4-Piperidone Hydrate Hydrochloride | Aldehydes (Acid-catalyzed Condensation) | 3,5-Bis(ylidene)-4-piperidones rsc.org |

The introduction of the 3,4-dichlorophenyl moiety is typically achieved through the use of an organometallic reagent, most commonly a Grignard reagent. wikipedia.orgrroij.com The synthesis of the 3,4-dichlorophenyl Grignard reagent starts with the corresponding aryl halide, 1-bromo-3,4-dichlorobenzene or 1-chloro-3,4-dichlorobenzene. This halide is reacted with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), under anhydrous conditions to prevent the rapid destruction of the reagent. wikipedia.orglibretexts.org

The formation of Grignard reagents can be subject to an induction period, but once initiated, the reaction is often exothermic. rroij.com The resulting 3,4-dichlorophenylmagnesium halide (Cl₂C₆H₃MgX, where X is Br or Cl) is a potent nucleophile. libretexts.org This nucleophilic carbon atom can then attack the electrophilic carbonyl carbon of 4-piperidone, leading to the formation of the desired carbon-carbon bond and, after an aqueous workup, the tertiary alcohol, 4-(3,4-Dichlorophenyl)-4-piperidinol. libretexts.orgyoutube.com

Other dichlorophenyl-containing building blocks can also be synthesized for various applications. For instance, reacting 3-chloroaniline (B41212) with di(2-chloroethyl) methylamine (B109427) hydrochloride can produce 1-(3-chlorophenyl) piperazine (B1678402) hydrochloride, a related heterocyclic structure. google.com

Table 2: Key Reactions for Dichlorophenyl Building Blocks

| Precursor | Reagents | Product | Reaction Type |

|---|---|---|---|

| 1-Bromo-3,4-dichlorobenzene | Magnesium (Mg), Diethyl ether/THF | 3,4-Dichlorophenylmagnesium bromide | Grignard Reaction wikipedia.org |

Advanced Synthetic Techniques for Piperidine Ring Functionalization

Beyond the fundamental synthesis, advanced methodologies allow for precise control over the structure and properties of piperidine derivatives, including the introduction of substituents with specific spatial arrangements and isotopic labels.

Achieving specific regio- and stereochemistry is crucial in medicinal chemistry. Various strategies have been developed for the selective functionalization of the piperidine ring. For instance, the regioselective introduction of electrophiles at the 4-position of the piperidine skeleton can be achieved using a catalytic amount of a palladium complex in the presence of diethylzinc. clockss.org This method allows for the synthesis of 4-substituted piperidines which are valuable synthetic intermediates. clockss.org

Stereoselective synthesis of piperidin-4-ols can be accomplished through a one-pot process involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, often yielding high diastereoselectivities. nih.gov Furthermore, rhodium-catalyzed C-H insertions offer a powerful tool for site-selective functionalization. The choice of catalyst and the nitrogen-protecting group can direct the functionalization to the C-2, C-3, or C-4 positions of the piperidine ring. nih.govresearchgate.net For example, specific rhodium catalysts can direct the arylation to the α-amino C-H bond of highly substituted piperidines with high diastereoselectivity. escholarship.org

Table 3: Methods for Regio- and Stereoselective Functionalization

| Technique | Key Features | Target Position(s) |

|---|---|---|

| Palladium-catalyzed Electrophilic Introduction | Uses Pd(OAc)₂/PPh₃ and Et₂Zn. | 4-position clockss.org |

| Gold-catalyzed Cyclization/Reduction | One-pot synthesis with high diastereoselectivity. | 4-position (as 4-ol) nih.gov |

| Rhodium-catalyzed C-H Insertion | Catalyst and protecting group control selectivity. | C-2, C-3, or C-4 nih.govresearchgate.net |

Modern synthetic chemistry has seen the advent of novel catalytic systems that streamline the synthesis of complex molecules. For piperidine derivatives, a two-stage process combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling has been developed. news-medical.net This method simplifies the creation of complex, three-dimensional piperidines by first using an enzyme to selectively add a hydroxyl group, followed by a nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds efficiently. news-medical.net

Transition metal catalysis, particularly with palladium, has revolutionized the functionalization of heterocycles. researchgate.net While direct C-H functionalization of piperidines can be challenging, strategies involving directing groups on the piperidine nitrogen have enabled cross-coupling reactions. researchgate.net Additionally, photoredox catalysis using transition metal-polypyridyl complexes has emerged as a powerful strategy to access novel reactivity for the diastereoselective elaboration of the piperidine framework. escholarship.org

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is an invaluable tool in various scientific fields, including the study of drug metabolism and reaction mechanisms. symeres.comx-chemrx.com The introduction of deuterium into the piperidine core can be achieved through several methods. One approach is the direct use of deuterated starting materials, such as Piperidine-d₁₁, in the synthetic sequence. isotope.com

Alternatively, late-stage hydrogen-deuterium exchange (HDE) reactions offer a more atom-economical approach. x-chemrx.com For instance, a continuous flow Raney nickel-catalyzed HIE process has been developed for the deuteration of nitrogen-containing heterocycles using D₂O as the deuterium source. x-chemrx.com The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, is a key principle exploited in mechanistic studies using deuterated compounds. symeres.comnih.gov The loss of deuterium labels through exchange reactions is also a critical factor to consider in the design and interpretation of isotopic labeling studies. nih.gov

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of pharmacologically relevant scaffolds like the 4-aryl-4-piperidinol core has become a critical focus of modern medicinal chemistry. These principles aim to reduce the environmental impact of chemical processes by designing safer chemicals and processes. For analogues of this compound, this involves developing synthetic routes that are more efficient, use less hazardous materials, and minimize waste generation compared to traditional methods. Key areas of innovation include the use of eco-friendly catalysts, alternative solvents, and energy-efficient reaction conditions.

Recent research has highlighted several green strategies applicable to the synthesis of piperidine derivatives. These include multicomponent reactions (MCRs), the use of biocatalysts, microwave-assisted synthesis, and reactions under solvent-free conditions. ajchem-a.comijpsjournal.commdpi.com MCRs are particularly advantageous as they combine three or more reactants in a single step to form a complex product, which increases atom economy and reduces the need for intermediate purification steps. ajchem-a.commdpi.com

The choice of solvent is another cornerstone of green synthesis. Studies have shown that for piperidine synthesis, ethanol can be a more effective and environmentally benign solvent compared to the more toxic methanol. ajgreenchem.com Furthermore, solvent-free, or neat, reaction conditions represent a significant advancement, eliminating solvent waste entirely. mdpi.comacgpubs.org

Energy efficiency is addressed through methods like microwave-assisted synthesis, which can dramatically shorten reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. ijpsjournal.comresearchgate.net This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles. ijpsjournal.com

Catalysis is perhaps the most impactful area for greening the synthesis of piperidine analogues. Innovations range from using recyclable biocatalysts like immobilized lipases to employing abundant, less toxic metal catalysts. news-medical.netrsc.org For instance, a novel two-step process combining biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis has been developed to simplify the construction of complex piperidines, reducing the reliance on expensive and toxic precious metals like palladium. news-medical.net Similarly, nanocatalysts such as nanomagnetite (Fe3O4) have been used effectively under ultrasound irradiation, offering both efficiency and ease of catalyst recovery. ajchem-a.com These approaches not only make the synthesis more sustainable but also open pathways to novel molecular structures previously considered difficult or expensive to access. news-medical.net

The following table summarizes and compares different green synthetic methodologies for piperidine analogues based on published research findings.

| Methodology | Catalyst/Medium | Key Green Advantages | Example Application/Findings | Reference |

| Biocatalytic MCR | Immobilized Candida antarctica lipase (B570770) B (CALB) | Reusable catalyst, mild reaction conditions, high yield. | Synthesis of piperidines via a multicomponent reaction of benzaldehyde, aniline, and acetoacetate (B1235776) ester. The catalyst was reusable for up to ten cycles with a product yield of 91% on a gram scale. | rsc.org |

| Microwave-Assisted Synthesis | Solvent-free | Reduced reaction time, increased yield, energy efficiency. | Synthesis of 2,5-piperazinediones from N-Boc dipeptide esters showed reaction times of 2-8 minutes, compared to hours for conventional heating, with comparable or better yields. | researchgate.net |

| Green Solvent Selection | Ethanol | Less toxic than methanol, renewable source, can accelerate reaction rates. | A kinetic study on piperidine formation showed that ethanol provided a better environment for the reaction to proceed compared to methanol. | ajgreenchem.com |

| Solvent-Free Synthesis | Neat/Grinding | Eliminates solvent waste, simplified workup, often clean reactions. | New thiophene-based Schiff bases containing piperidine rings were synthesized in high yield without any catalyst or solvent. | acgpubs.org |

| Combined Biocatalysis & Electrocatalysis | Enzyme / Nickel | Avoids expensive/toxic precious metals, simplifies complex synthesis. | A two-stage process using biocatalytic C-H oxidation followed by nickel-catalyzed radical cross-coupling to build complex piperidines. | news-medical.net |

Structure Activity Relationship Sar Investigations of 4 3,4 Dichlorophenyl 4 Piperidinol Hcl and Its Analogues

Influence of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern plays a pivotal role in determining the pharmacological profile of a compound. Modifications to this heterocyclic ring can significantly impact a molecule's binding affinity, selectivity, and functional activity at various biological targets.

Role of Hydroxyl Group at 4-Position

The hydroxyl group at the 4-position of the piperidine ring is a key functional group that can profoundly influence a molecule's interaction with its biological target. By forming directed hydrogen bond networks, the hydroxyl group can contribute significantly to the binding affinity of a ligand. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor allows for versatile interactions within a receptor's binding pocket, which can be crucial for anchoring the molecule in an optimal orientation for high-affinity binding. researchgate.net

The importance of this functional group is highlighted in studies of various 4-arylpiperidine derivatives. For instance, in a series of 4-hydroxy-4-phenylpiperidines identified as nociceptin (B549756) receptor ligands, the presence of the 4-hydroxyl group was integral to their high affinity and functional activity. nih.gov Similarly, research on monoamine oxidase (MAO) inhibitors has shown that a hydroxyl substitution on the piperidine ring can enhance inhibitory activity. nih.gov

Beyond direct receptor interactions, the 4-hydroxyl group also affects the physicochemical properties of the molecule. While it increases polarity, which can be beneficial for solubility, modifications like acetylation of the hydroxyl group can reduce the polar surface area, a strategy sometimes used to enhance oral bioavailability.

Impact of N-Substitutions on Receptor Binding

The nitrogen atom of the piperidine ring is a common site for substitution, and the nature of the N-substituent is a major determinant of a compound's activity and receptor selectivity. The size, lipophilicity, and chemical nature of the group attached to the piperidine nitrogen can modulate binding affinity for various receptors and transporters.

For example, in a series of benzamide (B126) derivatives acting as 5-HT4 receptor agonists, the N-substituent on the piperidine ring was systematically varied to optimize binding affinity and functional activity. nih.gov These studies often reveal that specific alkyl or arylalkyl groups can lead to a significant increase in potency. Research on opioid receptor ligands based on the 4-(3-hydroxyphenyl)piperidine (B9838) scaffold demonstrated that N-phenylpropyl analogues were consistently more potent antagonists than their N-methyl counterparts. nih.gov This suggests that the larger, more lipophilic N-phenylpropyl group engages in additional favorable interactions within the receptor binding site.

Similarly, N-benzyl substituents have been incorporated into 4-hydroxy-4-phenylpiperidine structures to evaluate their affinity for dopamine (B1211576) and serotonin (B10506) transporters, indicating the broad applicability of N-substitution in tuning the pharmacological profile of this chemical class. google.com

| Scaffold | N-Substituent | Target | Observed Impact | Source |

|---|---|---|---|---|

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | N-Methyl | Opioid Receptors | Nonselective antagonist activity. | nih.gov |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | N-Phenylpropyl | Opioid Receptors | More potent antagonist activity compared to N-methyl analogue. | nih.gov |

| 4-hydroxypiperidine (B117109) | Varying Substituted Alkyl Chains | 5-HT4 Receptor | Modulates binding affinity and prokinetic activity. | nih.gov |

| 4-hydroxy-4-phenylpiperidine | N-Benzyl | Dopamine/Serotonin Transporters | Evaluated for transporter affinity. | google.com |

Conformational Effects of Piperidine Ring Modifications

The conformation of the piperidine ring and the spatial orientation of its substituents are critical for proper alignment within a receptor's binding site. Modifications to the ring itself, such as the introduction of additional substituents, can lock the ring into a preferred conformation, thereby influencing its biological activity. nih.gov

For instance, in 4-alkyl-4-arylpiperidines, the stereochemistry and the resulting preference for either an axial or equatorial orientation of the 4-aryl group can determine whether the compound acts as an agonist or an antagonist at opioid receptors. nih.gov Potent agonists in this class often exhibit a preference for an axial 4-aryl chair conformation. nih.gov Conversely, antagonist properties have been observed in compounds that favor an equatorial 4-aryl chair conformation. nih.gov

The introduction of methyl groups at the C-3 and C-4 positions of the piperidine ring has been shown to be a key factor in conferring pure antagonist properties at opioid receptors. nih.gov The removal of one or both of these methyl groups can alter the potency of the antagonism, demonstrating the subtle but significant role that ring substitution plays in defining the conformational preferences that dictate pharmacological function. nih.gov The piperidine core can thus be considered a conformationally restricted scaffold that can be engineered to mimic specific bioactive conformations required for receptor binding. nih.gov

Significance of Dichlorophenyl Moiety and its Positional Isomerism

The dichlorophenyl group is a critical pharmacophore that dictates the interaction of the molecule with its target. The number and position of chlorine atoms on the phenyl ring significantly affect the electronic properties, lipophilicity, and steric profile of the compound, which in turn influences binding affinity and selectivity.

Comparative Analysis of 3,4-Dichlorophenyl vs. Other Chlorophenyl Substitutions

The specific 3,4-dichloro substitution pattern is often crucial for high-affinity binding. While direct SAR studies on 4-(3,4-Dichlorophenyl)-4-piperidinol (B1627589) are not extensively detailed in the provided results, data from related structures, such as dichlorophenylpiperazines, offer valuable insights. For example, compounds bearing a 2,3-dichlorophenyl moiety have been identified as potent and selective ligands for the dopamine D3 receptor. nih.gov In one study, an N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl} analogue displayed a high D3 receptor binding affinity (Ki = 0.7 nM) and a 133-fold selectivity over the D2 receptor. nih.gov

Comparisons with other substitution patterns highlight the importance of the dichloro-moiety. In a different series of compounds, a 4-chlorophenyl analog showed potent biological activity, whereas a 4-fluorophenyl analog was less potent. nih.gov This suggests that the nature and position of the halogen substituent are finely tuned for optimal receptor interaction. The presence of two chlorine atoms, as in the 3,4-dichloro configuration, often enhances lipophilicity and can lead to stronger hydrophobic interactions within the binding pocket compared to a single chloro-substituent. The specific positioning (e.g., 3,4- vs. 2,3-) likely orients the molecule in a distinct way to optimize interactions with specific amino acid residues in the receptor.

| Compound/Analogue Class | Phenyl Substitution | Target/Activity | Key Finding | Source |

|---|---|---|---|---|

| N-arylpiperazine derivative | 2,3-Dichlorophenyl | Dopamine D3 Receptor | High binding affinity (Ki = 0.7 nM) and selectivity. | nih.gov |

| Piperidine derivative | 4-Chlorophenyl | MenA Inhibition | Potency comparable to lead compound (IC50 = 22 µM). | nih.gov |

| Piperidine derivative | 4-Fluorophenyl | MenA Inhibition | Lower potency (IC50 = 33 µM). | nih.gov |

Effects of Additional Substituents on the Phenyl Ring (e.g., Trifluoromethyl)

The introduction of other substituents onto the phenyl ring, such as a trifluoromethyl (-CF3) group, can further modify the pharmacological profile. The -CF3 group is a particularly interesting substituent in medicinal chemistry due to its unique properties. nih.gov It is highly electronegative and electron-withdrawing, yet it increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve pharmacokinetic properties. nih.gov

Spacer and Linker Chemistry in 4-(3,4-Dichlorophenyl)-4-piperidinol HCl Derivatives

The chemical bridge, or "spacer," connecting the core 4-(3,4-dichlorophenyl)-4-piperidinol moiety to other functional groups is a critical determinant of a derivative's pharmacological profile. Structure-activity relationship (SAR) studies have demonstrated that the length, rigidity, and chemical nature of this linker significantly influence receptor affinity, selectivity, and metabolic stability.

Research into related scaffolds has shown that modifications to the linker region can dramatically alter biological activity. For instance, in one series of neurokinin-2 (NK2) antagonists, the metabolically susceptible N-methylamide function was incorporated into a more stable six-membered lactam ring. researchgate.net This modification resulted in a notable increase in stability in human liver microsome preparations. researchgate.net Further optimization involved replacing a 4,4-disubstituted piperidine functionality with 3-substituted azetidines, which led to compounds with excellent functional potency for the NK2 receptor and enhanced metabolic stability. researchgate.net

In the context of dopamine receptor ligands, the nature of the substituent on the piperidine nitrogen plays a crucial role. For example, in a series of analogues based on a 4-aryl-4-hydroxypiperidine template, replacing the piperidine with a more rigid tropane (B1204802) ring was found to reverse the selectivity between D2 and D3 dopamine receptors. nih.gov The exploration of various N-substituted analogues, such as those with 3-benzofurylmethyl-substituents, led to the discovery of ligands with high affinity for both D2 and D3 receptors, an effect not achieved in similarly N-substituted piperidine analogues. nih.gov These findings underscore the importance of the linker's conformation and its interaction with the receptor binding pocket.

Investigations into reducing lipophilicity to attenuate P-450 metabolism have focused on the N-lactam substituent. The introduction of a cyclopropylmethyl group at this position provided a balance of good potency and high metabolic stability. researchgate.net Optimization of this series through modification of the azetidine (B1206935) 3-substituent led to the identification of a sulfamide (B24259) analogue with both excellent metabolic stability and high functional potency. researchgate.net

Table 1: Impact of Spacer and Linker Modifications on Derivative Activity

| Core Scaffold Modification | Linker/Spacer Change | Observed Effect | Reference |

| Piperidone | Incorporation of N-methylamide into a lactam ring | Increased metabolic stability | researchgate.net |

| Piperidone | Replacement of piperidine with 3-substituted azetidine | Increased functional potency and metabolic stability | researchgate.net |

| Piperidinol | Replacement of piperidine with a tropane ring | Reversed D2/D3 receptor selectivity | nih.gov |

| Piperidinol | Introduction of 3-benzofurylmethyl N-substituent | Significantly improved D3 receptor binding affinity | nih.gov |

| N-Lactam | Introduction of a cyclopropylmethyl group | Balanced potency and high metabolic stability | researchgate.net |

| N-cyclopropylmethyllactam | Modification of azetidine 3-substituent to a sulfamide | Excellent metabolic stability and high functional potency | researchgate.net |

Development of SAR Models for Dopamine Transporter and D2-like Receptor Ligands

The development of robust Structure-Activity Relationship (SAR) and Quantitative SAR (QSAR) models is essential for the rational design of novel ligands targeting the dopamine transporter (DAT) and D2-like receptors. These computational models help to elucidate the key structural features required for potent and selective binding.

For dopamine transporter inhibitors, chemoinformatic studies have been employed to develop predictive QSAR models. nih.gov One such study utilized a Density Functional Theory (DFT) approach to optimize the three-dimensional structures of the ligands. nih.gov Subsequently, a multi-linear regression model combined with a genetic function approximation (MLR-GFA) was used to build a penta-parametric linear equation model. nih.gov The robustness and predictive power of these models are assessed using a variety of statistical metrics. nih.gov The mechanistic interpretation of the descriptors within these models reveals which molecular properties have the most significant influence on the observed biological activity. nih.gov For example, descriptors such as MATS7s and RDF95m have been shown to have a pronounced influence on the antipsychotic properties of certain compounds. nih.gov

The quality and size of the dataset used to build a QSAR model are critical for its predictive accuracy. nih.gov The aggregation of pharmacological data from extensive databases provides a strong foundation for constructing these models. nih.gov Systematic comparisons of DAT QSAR models have highlighted that enhanced data set quality and increased data set size positively impact the predictive power of the models. nih.gov

Molecular modeling of dopamine D2 receptors has identified key amino acid residues that are essential for ligand binding. koreascience.kr For the D2 receptor, residues such as Asp-114, Val-115, Phe-389, and Tyr-410 are crucial for the binding of both agonists and antagonists. koreascience.kr Specifically, Asp-114 forms a salt bridge with the protonated amine group present in many ligands, while Tyr-410 can also participate in hydrogen bonding. koreascience.kr The residues Val-115 and Phe-389 contribute to a hydrophobic pocket that accommodates the ligand. koreascience.kr These insights into receptor-ligand interactions are invaluable for refining SAR models and guiding the design of new derivatives with improved affinity and selectivity.

Table 2: Example of a QSAR Model for Dopamine Transporter Inhibitors

| Model Parameter | Value | Description | Reference |

| R² (Squared Correlation Coefficient) | 0.802 | Represents the proportion of variance in the dependent variable that is predictable from the independent variables. | nih.gov |

| R²adj (Adjusted R²) | 0.767 | Adjusts the R² value for the number of terms in the model. | nih.gov |

| Q² (Cross-validated R²) | 0.693 | An estimate of the predictive ability of the model, calculated using leave-one-out cross-validation. | nih.gov |

| R²Test | 0.77 | The squared correlation coefficient for the external test set, indicating predictive performance on new data. | nih.gov |

| Methodology | MLR-GFA | Multi-Linear Regression with Genetic Function Approximation. | nih.gov |

Receptor Interaction Studies of 4 3,4 Dichlorophenyl 4 Piperidinol Hcl

Investigation of Neurotransmitter Receptor Interactions

The interaction of 4-(3,4-Dichlorophenyl)-4-piperidinol (B1627589) HCl with key neurotransmitter systems is a primary area of investigation to understand its pharmacological profile. Research into its effects on dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) pathways provides insights into its potential central nervous system activity.

Direct binding affinity and functional assay data for 4-(3,4-Dichlorophenyl)-4-piperidinol HCl at dopamine receptors, including the D2-like receptor subfamily, are not extensively detailed in publicly available literature. However, the broader class of 4-aryl-4-piperidinol compounds has been a subject of structure-activity relationship (SAR) studies, which can offer some predictive insights.

Research on a series of novel 4-arylpiperidines and 4-aryl-4-piperidinols indicated that while these compounds can interact with dopamine D2 receptors, many derivatives show significantly reduced affinity for this receptor compared to other targets like ion channels nih.gov. The nature of the aryl substituent plays a crucial role in determining the binding affinity. For instance, in a related series of 4-phenylpiperidines, modifications to the phenyl ring and the piperidine (B6355638) nitrogen were found to generate compounds ranging from partial D2 agonists to functional antagonists with varying kinetic properties nih.gov.

Quantitative structure-activity relationship (QSAR) studies on meta-substituted (S)-phenylpiperidines have demonstrated that the molecular features of the phenyl ring and its substituents markedly influence the compound's effects on dopamine synthesis and release nih.gov. These findings underscore the complexity of predicting the precise interaction of the 3,4-dichloro substitution pattern of the target compound without direct experimental data.

Table 1: Dopamine D2 Receptor Affinity of Structurally Related Compounds

| Compound/Analog | Structure | Receptor Affinity (Ki, nM) | Reference |

| Pridopidine | 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine | Low micromolar (functional antagonist) | nih.gov |

| Flunarizine Analog (2f) | Biphenyl-substituted piperidine | High affinity | nih.gov |

This table presents data for structurally related compounds to provide context, as specific data for this compound is not available.

SAR studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have shown that these compounds can exhibit high affinity for SERT, with Ki values ranging from 2 to 400 nM, comparable to that of fluoxetine nih.gov. Furthermore, a comparative QSAR analysis of phenyl piperidine derivatives identified them as potent dual neurokinin 1 receptor (NK1R) antagonists and SERT inhibitors nih.gov. These studies suggest that the 4-phenylpiperidine (B165713) core can be a key pharmacophore for SERT interaction, though the specific impact of the 3,4-dichloro substitution and the 4-hydroxyl group on this compound remains to be experimentally determined.

There is a lack of specific research findings detailing the interaction of this compound with the norepinephrine transporter (NET) and norepinephrine receptors. Nevertheless, SAR studies of related piperidine-based compounds offer some general insights.

Research on 4-(4-chlorophenyl)piperidine analogues has led to the identification of both NET-selective ligands and broad-spectrum monoamine transporter inhibitors nih.gov. The stereochemistry of the piperidine ring and the nature of its substituents were found to be critical determinants of potency and selectivity towards DAT, SERT, and NET. Similarly, studies on 4-benzylpiperidine carboxamides have explored the structural requirements for modulating their activity from serotonin/norepinephrine reuptake inhibitors to triple reuptake inhibitors, highlighting the role of different aromatic substituents in conferring affinity for NET nih.gov. Without direct experimental data, the affinity of this compound for the norepinephrine transporter remains speculative.

Cannabinoid Receptor Binding and Ligand Activity (e.g., CB1 Receptor)

There is no available scientific literature to suggest that this compound interacts with cannabinoid receptors, such as the CB1 receptor. The structure-activity relationships for cannabinoid receptor ligands have been extensively studied, with the focus being on classical cannabinoids (like Δ9-THC), endocannabinoids, and synthetic cannabinoids like the diarylpyrazole Rimonabant researchgate.netnih.govnih.govresearchgate.net. The 4-phenyl-4-piperidinol scaffold is not a recognized pharmacophore for cannabinoid receptor activity based on the current body of research.

N-Methyl-D-aspartate (NMDA) Receptor Interactions

Direct experimental data on the interaction of this compound with the N-Methyl-D-aspartate (NMDA) receptor is not available in the current scientific literature. While various piperidine-containing compounds have been investigated as NMDA receptor antagonists, these typically possess different structural features, such as being incorporated into larger, more complex molecules or having specific acidic side chains designed to interact with the glutamate (B1630785) or glycine binding sites of the NMDA receptor nih.gov. For instance, certain 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles have been identified as subtype-selective NR1A/2B antagonists nih.gov. However, the simpler 4-phenyl-4-piperidinol scaffold of the compound has not been highlighted in the context of NMDA receptor modulation.

Radioligand Binding Analyses and Displacement Studies

Specific radioligand binding analyses and displacement studies for this compound are not reported in the available scientific literature. Such studies would be essential to quantitatively determine the binding affinity (Ki or IC50 values) of this compound at the various receptors and transporters discussed in this article. The data presented for analogous compounds in the preceding sections are derived from such assays, which typically involve competing the test compound against a radiolabeled ligand known to bind to the target of interest. The absence of such data for this compound means that its receptor interaction profile cannot be definitively established at this time.

Computational Studies and Molecular Modeling of 4 3,4 Dichlorophenyl 4 Piperidinol Hcl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, which are fundamental to its reactivity and interactions. sci-hub.se

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For 4-(3,4-Dichlorophenyl)-4-piperidinol (B1627589) HCl, the HOMO is expected to be localized primarily on the electron-rich dichlorophenyl ring, while the LUMO would also be associated with this aromatic system. The precise energies and distribution depend on the specific computational method and basis set used.

Table 1: Illustrative Frontier Molecular Orbital Data This table presents hypothetical data for 4-(3,4-Dichlorophenyl)-4-piperidinol HCl based on typical values for similar heterocyclic compounds to illustrate the concept.

| Parameter | Illustrative Energy Value (eV) | Significance |

| HOMO Energy | -6.85 | Indicates electron-donating capability. |

| LUMO Energy | -1.20 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 5.65 | Reflects molecular stability and reactivity. A larger gap implies higher stability. nih.gov |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the electron density surface of a molecule. libretexts.orgchemrxiv.org These maps are invaluable for predicting and understanding non-covalent interactions, particularly how a molecule will be recognized by a biological receptor. deeporigin.com The map is color-coded to indicate different regions of electrostatic potential: electron-rich areas with a negative potential (typically colored red) are susceptible to electrophilic attack, while electron-deficient areas with a positive potential (colored blue) are prone to nucleophilic attack. libretexts.orgdeeporigin.com

In this compound, the MEP map would reveal specific charge distribution patterns:

Negative Potential: Regions of negative potential (red/yellow) are expected around the electronegative chlorine atoms on the phenyl ring and the oxygen atom of the hydroxyl group. These sites represent potential hydrogen bond acceptors. chemrxiv.org

Positive Potential: A strong positive potential (blue) would be centered on the protonated nitrogen atom within the piperidine (B6355638) ring (due to the HCl salt form) and the hydrogen of the hydroxyl group. These sites are potential hydrogen bond donors.

Neutral/Aromatic Region: The carbon framework of the phenyl ring would exhibit a relatively neutral potential, characteristic of aromatic systems.

Table 2: Predicted Electrostatic Potential Regions and Their Significance

| Molecular Region | Predicted Electrostatic Potential | Potential Role in Molecular Interactions |

| Oxygen of Hydroxyl Group | Negative | Hydrogen Bond Acceptor |

| Chlorine Atoms | Negative | Halogen Bonding, van der Waals Interactions |

| Hydrogen of Hydroxyl Group | Positive | Hydrogen Bond Donor |

| Protonated Piperidine Nitrogen | Positive | Ionic Interaction, Hydrogen Bond Donor |

| Dichlorophenyl Ring | Neutral/Slightly Negative | π-π Stacking, Hydrophobic Interactions |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. nih.gov This technique is crucial for studying the conformational flexibility of this compound and its stability when interacting with a biological target. researchgate.net

When a ligand like this compound is docked into the active site of a receptor protein, MD simulations are performed to assess the stability of this binding pose. mdpi.com A key metric for evaluating stability is the Root-Mean-Square Deviation (RMSD) of the ligand's atomic positions over time, relative to its initial docked conformation. A low and stable RMSD value throughout the simulation suggests that the ligand maintains a consistent and stable binding mode within the receptor's pocket. nih.govekb.eg

Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to calculate the binding free energy (ΔG_bind). mdpi.comfrontiersin.org This value provides an estimate of the binding affinity between the ligand and the receptor, where a more negative value indicates a stronger and more favorable interaction. frontiersin.org The total binding free energy is composed of contributions from van der Waals forces, electrostatic interactions, and solvation energies. frontiersin.org

Table 3: Illustrative MD Simulation Stability and Energy Data This table provides a hypothetical example of data obtained from an MD simulation of this compound in a receptor active site.

| Metric | Illustrative Value | Interpretation |

| Ligand RMSD | 0.15 nm (stable after 20 ns) | The ligand achieves a stable binding pose within the active site. ekb.eg |

| Binding Free Energy (ΔG_bind) | -45.5 kcal/mol | Indicates a strong and favorable binding affinity to the target receptor. mdpi.com |

| ΔE_vdw (van der Waals) | -28.2 kcal/mol | Favorable contribution from van der Waals forces. frontiersin.org |

| ΔE_ele (Electrostatic) | -25.3 kcal/mol | Strong, favorable contribution from electrostatic interactions. frontiersin.org |

| ΔG_sol (Solvation Energy) | +8.0 kcal/mol | Unfavorable energy cost for desolvating the ligand and binding site. frontiersin.org |

The conformation of a molecule can be significantly influenced by its surrounding solvent environment. MD simulations in an explicit solvent, typically water for biological systems, can reveal how solvent molecules interact with this compound and affect its three-dimensional shape. Water molecules can form hydrogen bonds with the hydroxyl group and the protonated piperidine nitrogen, stabilizing specific conformations. The radius of gyration (Rg) can be calculated from the simulation to measure the compactness of the molecule over time, indicating whether it adopts a more extended or compact form in solution. ekb.eg Understanding these solvent effects is crucial as they directly impact the molecule's bioavailability and its ability to adopt the correct conformation for receptor binding.

Pharmacophore Modeling and 3D-Database Searching

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify new molecules with the potential for biological activity. nih.govdergipark.org.tr

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. nih.gov For this compound, a pharmacophore model would be constructed based on its key chemical features. These features typically include:

Aromatic Ring (AR): The dichlorophenyl group.

Hydrogen Bond Donor (HBD): The hydroxyl group and the protonated nitrogen.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the hydroxyl group.

Positive Ionizable (PI): The protonated piperidine nitrogen.

Hydrophobic (HY): The dichlorophenyl moiety.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases, such as the ZINC database or internal corporate libraries. dergipark.org.tr This virtual screening process filters the database to identify molecules that, despite having different chemical scaffolds, match the defined pharmacophoric features. drugdesign.orgnih.gov The resulting "hits" are compounds that are predicted to have a similar biological activity and can be prioritized for experimental testing, accelerating the discovery of novel lead compounds. drugdesign.org

Table 4: Potential Pharmacophoric Features of this compound

| Feature Type | Molecular Moiety | Role in Receptor Interaction |

| Aromatic Ring (AR) | Dichlorophenyl group | π-π stacking or hydrophobic pocket interaction. |

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) group | Donates a hydrogen to an acceptor group on the receptor. |

| Hydrogen Bond Acceptor (HBA) | Oxygen of hydroxyl group | Accepts a hydrogen from a donor group on the receptor. |

| Positive Ionizable (PI) | Protonated piperidine nitrogen | Forms ionic bonds or strong hydrogen bonds with negatively charged residues. |

Generation of Unified Pharmacophore Models for Receptor Ligands

A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. unina.it The development of a pharmacophore model is a crucial step in ligand-based drug design, especially when the 3D structure of the target receptor is unknown. unina.itmdpi.com For a series of ligands that bind to the same target, a unified pharmacophore model can be generated to represent the common features required for binding. unina.it

The process involves several key steps:

Selection of Ligands: A training set of active compounds with known biological activities, structurally related to 4-(3,4-Dichlorophenyl)-4-piperidinol, is selected. unina.it

Conformational Analysis: The possible 3D conformations of each ligand are generated to ensure the bioactive conformation is included in the analysis. unina.it

Feature Assignment: Chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and positive ionizable (PI) groups are assigned to each ligand. unina.itnih.gov

Superimposition and Model Generation: The ligands are superimposed in 3D space to identify the common arrangement of pharmacophoric features, leading to a hypothesis or model. unina.it

For ligands based on the 4-phenyl-4-piperidinol scaffold, a typical pharmacophore model often includes a positive ionizable feature corresponding to the basic piperidine nitrogen, a hydrophobic or aromatic feature representing the dichlorophenyl ring, and a hydrogen bond donor/acceptor feature from the hydroxyl group. Studies on related piperidine derivatives targeting various receptors, such as sigma receptors, have successfully used this approach. nih.gov These models often reveal the importance of two hydrophobic pockets linked by a central basic core, which is a key requirement for ligand recognition and binding affinity. nih.gov

Table 1: Potential Pharmacophoric Features for a 4-Phenyl-4-piperidinol Scaffold

| Feature Type | Chemical Moiety | Role in Binding |

|---|---|---|

| Positive Ionizable (PI) | Piperidine Nitrogen | Forms crucial ionic or hydrogen bond interactions with acidic residues (e.g., Glu, Asp) in the receptor's binding site. nih.gov |

| Aromatic/Hydrophobic (AR/HY) | 3,4-Dichlorophenyl Ring | Engages in hydrophobic or pi-pi stacking interactions within a hydrophobic pocket of the receptor. |

| Hydrogen Bond Donor (HBD) | 4-Hydroxyl Group | Can act as a donor to an acceptor group on the receptor. |

These pharmacophore models serve as the foundation for designing new molecules and for virtual screening campaigns. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

QSAR and CoMFA are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsonline.comnih.gov These models are crucial for understanding how modifications to a chemical structure affect its potency and for predicting the activity of newly designed compounds. nih.govnih.gov

Development of Predictive Models for Biological Activity

The goal of QSAR is to develop a predictive model that can quantitatively estimate the biological activity (e.g., IC₅₀ or Kᵢ) of a compound based on its physicochemical properties or "descriptors." nih.gov For a series of 4-phenyl-4-piperidinol derivatives, these descriptors can include electronic, steric, hydrophobic, and topological properties.

The development of a QSAR model involves:

Data Set: A series of structurally related compounds with experimentally determined biological activities is required. daneshyari.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like neural networks, are used to build a mathematical equation correlating the descriptors with biological activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model generation. nih.gov

Studies on 4-phenylpiperidine (B165713) derivatives have successfully employed neural networks and other methods to develop robust QSAR models. daneshyari.comnih.gov These models can predict the activity of new analogs, accelerating the hit-to-lead and lead optimization phases of drug discovery by prioritizing the synthesis of the most promising compounds. nih.goviddd.groupresearchgate.net

| Physicochemical | LogP (Lipophilicity) | Measures the hydrophobicity of the molecule. | Affects the strength of hydrophobic interactions with the receptor and membrane permeability. |

Correlation of Structural Features with Receptor Affinity

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more intuitive understanding of how steric and electrostatic fields of a molecule correlate with its biological activity. ijpsonline.com The output of a CoMFA study is a 3D contour map that highlights regions where modifications to the molecular structure are likely to increase or decrease receptor affinity. nih.gov

The CoMFA process includes:

Molecular Alignment: A set of active molecules is aligned based on a common structural core, such as the piperidine ring. researchgate.net

Field Calculation: The steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule are calculated at the points of a 3D grid.

PLS Analysis: Partial Least Squares (PLS) analysis is used to correlate the variations in the field values with the variations in biological activity. ijpsonline.com

Contour Map Visualization: The results are displayed as 3D contour maps. For example, green contours might indicate regions where bulky groups increase activity, while yellow contours show where they decrease it. Red contours may show where negative charges are favorable, and blue contours where positive charges are beneficial.

For the 4-(3,4-Dichlorophenyl)-4-piperidinol scaffold, a CoMFA study would likely show that the dichlorophenyl ring is situated in a critical hydrophobic region. The contour maps could reveal specific locations around this ring where adding or moving substituents would enhance or diminish binding affinity. Studies on structurally related piperidine and piperazine (B1678402) derivatives have demonstrated the power of CoMFA in elucidating these structure-activity relationships, guiding the rational design of new, more potent ligands. researchgate.netnih.govebi.ac.uk For instance, such analyses have confirmed that the piperidine ring itself is often a crucial structural element for high affinity at certain receptors. nih.gov

Medicinal Chemistry Development and Research Utility

4-(3,4-Dichlorophenyl)-4-piperidinol (B1627589) HCl as a Synthetic Intermediate in Pharmaceutical Research

The 4-aryl-4-piperidinol framework is a well-established pharmacophore in the design of central nervous system (CNS) active agents. The presence of a dichlorinated phenyl ring and a piperidinol moiety in 4-(3,4-Dichlorophenyl)-4-piperidinol HCl provides a synthetically adaptable platform for the creation of a diverse array of more complex molecules with potential therapeutic applications.

Utility in the Synthesis of Antipsychotic Drug Analogues

The development of effective antipsychotic medications remains a significant challenge in modern medicine. The this compound scaffold has been instrumental in the synthesis of analogues of established antipsychotic drugs and in the exploration of new chemical entities with antipsychotic potential. The dichlorophenylpiperazine moiety, which can be derived from this scaffold, is a key structural feature in several atypical antipsychotics. For instance, derivatives of this scaffold share structural similarities with potent antipsychotics like haloperidol and are used in the design of novel agents targeting dopamine (B1211576) receptors, which are central to the pathophysiology of psychosis.

Research has focused on developing novel antipsychotic agents that act as agonists of dopamine autoreceptors and antagonists of postsynaptic dopamine receptors. In this context, substituted phenylpiperazine derivatives, which can be synthesized from precursors like this compound, have been explored to create compounds with a dual activity profile, aiming for improved efficacy and reduced side effects compared to traditional antipsychotics.

Role as a Building Block for Receptor Ligands

The versatility of the this compound scaffold extends to its use as a foundational structure for a variety of receptor ligands beyond the dopamine system. The piperidine (B6355638) ring can be readily functionalized, allowing for the introduction of different substituents to modulate affinity and selectivity for various G-protein coupled receptors (GPCRs) and other CNS targets.

Notably, this scaffold is employed in the synthesis of ligands for sigma receptors (σ1 and σ2), which are implicated in a range of neurological and psychiatric conditions. By modifying the piperidine nitrogen and other positions of the molecule, researchers can generate ligands with high affinity and selectivity for sigma receptor subtypes. For example, difluorinated analogues of reduced haloperidol, which incorporate a related 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl moiety, have been synthesized and shown to exhibit high affinity for the sigma-1 receptor.

Furthermore, derivatives of the dichlorophenylpiperazine structure have been investigated as selective ligands for the dopamine D3 receptor subtype, a target for modulating the behavioral effects of psychostimulants.

| Receptor Target | Example of Ligand Class Derived from Scaffold | Potential Therapeutic Application |

| Dopamine D2/D3 Receptors | Arylpiperazine derivatives | Antipsychotic |

| Sigma-1 Receptor | Difluorinated reduced haloperidol analogues | Cognitive Impairments |

| Dopamine D3 Receptor | Dichlorophenylpiperazine derivatives | Substance Abuse Disorders |

Scaffold Derivatization and Novel Analogue Design

The this compound structure serves as a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets. Medicinal chemists leverage this property through scaffold derivatization to create libraries of novel analogues with diverse pharmacological profiles.

Design of New Chemical Entities with Modified Activity Profiles

Starting from the core this compound structure, new chemical entities (NCEs) can be designed by introducing a variety of chemical moieties. These modifications can be strategically implemented to alter the compound's interaction with its biological target, leading to changes in its activity profile. For instance, the synthesis of a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles has been explored to develop atypical antipsychotics with a multi-receptor binding profile, targeting dopamine D2 and D3, as well as serotonin (B10506) 5-HT1A and 5-HT2A receptors. This approach aims to address both the positive and negative symptoms of schizophrenia while minimizing side effects.

Lead Optimization Strategies Based on this compound Scaffold

Once a lead compound with a desired biological activity is identified, the process of lead optimization begins. This involves fine-tuning the molecular structure to improve properties such as potency, selectivity, and pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME). For compounds derived from the this compound scaffold, lead optimization strategies often involve:

Modification of the Piperidine Nitrogen: Alkylation or acylation of the piperidine nitrogen with various substituents can significantly impact receptor affinity and selectivity.

Alteration of the Aryl Moiety: While the 3,4-dichlorophenyl group is often crucial for activity, modifications to this ring, such as changing the substitution pattern or replacing it with other aromatic or heteroaromatic systems, can be explored to optimize interactions with the target receptor.

Introduction of Additional Functional Groups: Incorporating polar or hydrogen-bonding groups can improve solubility and pharmacokinetic properties, as well as introduce new interactions with the receptor binding site.

Strategies for Enhancing Ligand Selectivity and Potency through Structural Modification

A key goal in drug design is to develop ligands that bind with high potency to their intended target while exhibiting minimal affinity for other receptors, thereby reducing the potential for off-target side effects. For ligands derived from the this compound scaffold, several strategies are employed to enhance selectivity and potency.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically synthesizing and evaluating a series of related compounds, researchers can identify the structural features that are critical for potent and selective binding. For example, in the design of selective dopamine D3 receptor ligands, the nature of the linker between the dichlorophenylpiperazine core and a terminal aryl amide has been shown to significantly influence D3 receptor affinity and selectivity over the D2 receptor subtype.

Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis can guide the design of more potent and selective ligands. These in silico techniques help to predict how structural modifications will affect the binding of a compound to its target receptor, allowing for a more rational approach to analogue design. For instance, the design of novel dopamine D4 receptor antagonists has been guided by such computational approaches, leading to the identification of compounds with exceptional binding affinity and selectivity.

Advanced Analytical Techniques for Characterization of 4 3,4 Dichlorophenyl 4 Piperidinol Hcl

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are pivotal for elucidating the molecular structure of 4-(3,4-Dichlorophenyl)-4-piperidinol (B1627589) HCl by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy and precision. nih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS allows for the calculation of a unique elemental formula.

Table 1: Expected HRMS Data for 4-(3,4-Dichlorophenyl)-4-piperidinol

| Ion | Formula | Calculated m/z |

|---|

Note: This table represents theoretical values for the protonated molecule of the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. researchgate.net It provides information on the connectivity of atoms and the chemical environment of nuclei such as ¹H and ¹³C.

¹H-NMR: The ¹H-NMR spectrum would show distinct signals for the aromatic protons and the piperidine (B6355638) ring protons. The 3,4-disubstituted aromatic ring would display a complex splitting pattern for its three protons. The piperidine ring protons would appear as multiplets in the aliphatic region, and the hydroxyl (-OH) and amine (-NH) protons would likely appear as broad singlets, the positions of which can be solvent-dependent. For a related compound, 4-phenylpiperidine (B165713), aromatic protons are observed between 7.15-7.31 ppm, while piperidine protons are seen from 1.60 to 3.15 ppm. chemicalbook.com

¹³C-NMR: The ¹³C-NMR spectrum would show the expected number of carbon signals corresponding to the unique carbon atoms in the molecule. There would be three distinct signals for the dichlorophenyl ring, with two additional signals for the carbons bearing the chlorine atoms. The piperidine ring would show signals for its four distinct carbon environments, including the quaternary carbon C-4 bearing the hydroxyl and dichlorophenyl groups.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) would be used to establish connectivity. researchgate.net COSY would confirm the coupling between adjacent protons in the aromatic and piperidine rings, while HETCOR would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C spectra. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-(3,4-Dichlorophenyl)-4-piperidinol HCl

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.8 | 125 - 135 |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-C(OH) | - | 140 - 150 |

| Piperidine CH₂ (C2, C6) | 2.8 - 3.5 | 40 - 50 |

| Piperidine CH₂ (C3, C5) | 1.5 - 2.2 | 30 - 40 |

| Piperidine C-OH (C4) | - | 70 - 80 |

| N-H | Variable (broad) | - |

Note: These are estimated chemical shift ranges based on the analysis of similar structures. researchgate.netrsc.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FTIR spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrational modes include a broad O-H stretching band for the alcohol group around 3200-3600 cm⁻¹. researchgate.net The N-H stretch of the secondary amine hydrochloride would appear as a broad band in the 2400-3000 cm⁻¹ region. C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches for the piperidine ring would be seen just below 3000 cm⁻¹. Aromatic C=C stretching absorptions typically appear in the 1450-1600 cm⁻¹ region. scispace.com The C-O stretching of the tertiary alcohol would be found in the 1050-1150 cm⁻¹ range, and the C-Cl stretching vibrations would be present in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol O-H | Stretching (broad) | 3200 - 3600 |

| Amine Salt N-H | Stretching (broad) | 2400 - 3000 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (tertiary alcohol) | Stretching | 1050 - 1150 |

Note: Data compiled from general FTIR correlation tables and analysis of similar compounds. researchgate.netscispace.comnih.gov

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique to FTIR. nih.gov It detects vibrations that result in a change in molecular polarizability. The Raman spectrum often provides better signals for non-polar bonds. For this compound, the aromatic C=C stretching vibrations around 1600 cm⁻¹ and the symmetric ring breathing mode of the dichlorophenyl ring would be prominent. scispace.com The C-Cl bonds would also produce characteristic signals. Data for the related 1-(4-Chlorophenyl) piperazine (B1678402) shows aromatic C-C stretching modes observed at 1592 and 1445 cm⁻¹ in the Raman spectrum. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems. The 3,4-dichlorophenyl group in the molecule is the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would show absorption maxima (λ-max) characteristic of the substituted benzene (B151609) ring. For comparison, an HPLC method for 4-(4-chlorophenyl)-4-hydroxypiperidine used a UV detection wavelength of 220 nm, indicating significant absorbance in that region. researchgate.net The specific λ-max for the 3,4-dichloro substitution would be expected in a similar range, likely between 210 and 280 nm.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities, such as starting materials, byproducts, or degradation products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis of such compounds. A reversed-phase HPLC method would likely be employed. researchgate.net This typically involves a C8 or C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. google.comepa.gov Gradient elution may be used to effectively separate impurities with different polarities. Detection is commonly performed using a UV detector set at a wavelength where the chromophore absorbs strongly (e.g., ~220-260 nm). researchgate.net